molecular formula C19H14N2O2S B5804077 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B5804077
M. Wt: 334.4 g/mol
InChI Key: RQANUWLMDYLPNW-UHFFFAOYSA-N
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Description

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a benzoxazole ring fused with a thiophene ring

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide exerts its effects involves interactions with various molecular targets. For example, it may inhibit specific enzymes or interact with cellular receptors to modulate biological pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole and thiophene derivatives, such as:

Uniqueness

What sets N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide apart is its unique combination of the benzoxazole and thiophene rings, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and reactivity .

Properties

IUPAC Name

N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-12-4-9-16-15(11-12)21-19(23-16)13-5-7-14(8-6-13)20-18(22)17-3-2-10-24-17/h2-11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQANUWLMDYLPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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